![molecular formula C24H22N6O4 B2541878 N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide CAS No. 1215737-18-0](/img/structure/B2541878.png)
N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of benzimidazole with potential antitumor properties. Benzimidazole derivatives are known for their wide range of biological activities, including antitumor effects. The structure of the compound suggests that it may interact with various biological targets, potentially inhibiting the growth of cancer cells.
Synthesis Analysis
The synthesis of related benzimidazole compounds involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This method could potentially be adapted for the synthesis of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide by incorporating the appropriate sulfonyl chloride and dimethoxybenzamide components.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their antitumor activity. The presence of a sulfonyl group attached to the fluorophenyl ring and the dimethoxybenzamide moiety suggests that the compound could have significant biological activity due to the potential for strong interactions with biological targets .
Chemical Reactions Analysis
The sulfonylation of benzimidazole derivatives is a key reaction in the development of compounds with antitumor activity. The use of visible-light-driven sulfonylation/cyclization has been shown to be an effective method for introducing sulfonyl groups into the benzimidazole framework, which could be applicable to the synthesis of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide are not detailed in the provided papers, related compounds exhibit potent antiproliferative activity, particularly against lung, colon, and breast cancer cell lines . The fluorinated 2-arylbenzothiazole core, similar to the benzimidazole core, is associated with selective inhibitory activity, which could be indicative of the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antiradical Activity
Compounds with structures similar to N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide demonstrate significant antioxidant activity. A study found that derivatives of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, which share structural similarities, have shown potential as antioxidants in vitro. These compounds were effective in inhibiting lipid peroxidation and scavenging ABTS radical cations, suggesting their application in combating oxidative stress-related conditions (Spasov et al., 2022).
Enzyme Inhibition for Disease Treatment
Research into similar chemical frameworks has shown potential for enzyme inhibition, which is crucial for developing treatments for various diseases. One study on sulfonamides bearing benzodioxane and acetamide moieties revealed significant inhibitory activity against α-glucosidase and acetylcholinesterase, important for treating diabetes and Alzheimer's disease, respectively. This suggests compounds with similar structures could be developed into therapeutic agents targeting these enzymes (Abbasi et al., 2019).
Anticancer Potential
The structure of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide suggests potential anticancer properties. A derivative of indapamide demonstrated significant proapoptotic activity on melanoma cell lines, indicating that compounds with similar molecular structures may have applicability in cancer treatment. This supports the exploration of such compounds as novel anticancer agents, particularly for their role in inducing apoptosis in cancer cells (Yılmaz et al., 2015).
Antibacterial Applications
Compounds structurally related to N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide have shown promising antibacterial activity. Research on N-substituted sulfonamides demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacterial strains. This suggests the potential for developing new antibacterial agents based on this chemical structure, addressing the urgent need for novel antibiotics due to rising antimicrobial resistance (Abbasi et al., 2016).
Anti-Inflammatory Activity
Exploration of N-substituted benzamide derivatives has uncovered compounds with significant anti-inflammatory activity. This highlights the potential therapeutic applications of compounds like N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide in treating inflammatory conditions. Derivatives with specific substitutions have shown efficacy in reducing inflammation, suggesting a pathway for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Wirkmechanismus
Target of action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of action
The mode of action of such compounds often involves interactions with specific target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-4-33-19-11-9-17(13-20(19)32-3)23-25-22(34-28-23)14-29-24(31)30-21(27-29)12-10-18(26-30)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTRIPIBWUJBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)
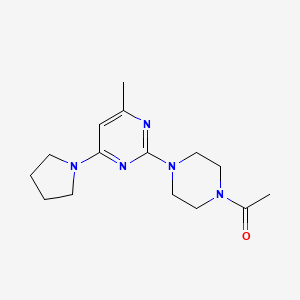
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)
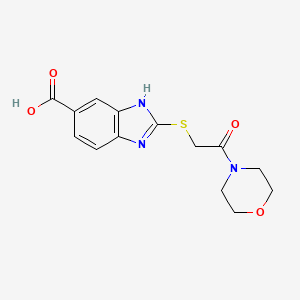
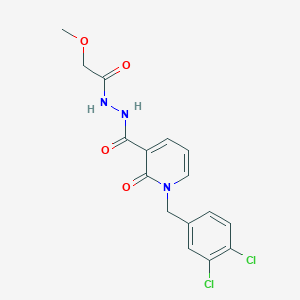

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
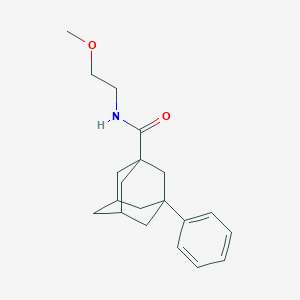
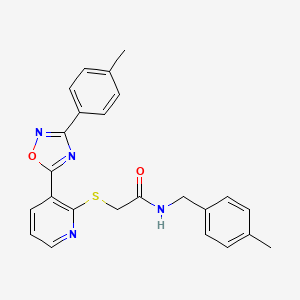
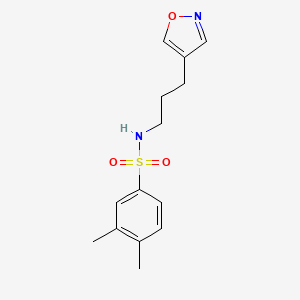
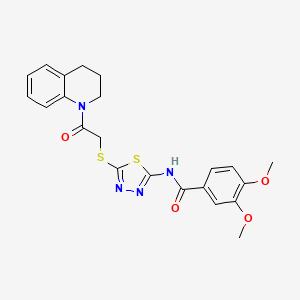
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)
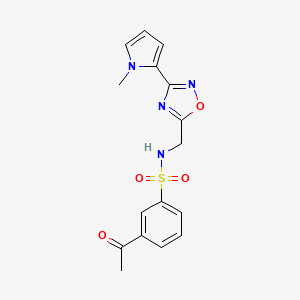
![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)